molecular formula C26H18Cl2O5 B606503 2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one

2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B606503
M. Wt: 481.3 g/mol
InChI Key: UMDPDHOQNTZXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CAY10733 involves the reaction of 2’,7’-dichlorofluorescein with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for CAY10733 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis equipment could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

CAY10733 primarily undergoes the Tsuji-Trost reaction, a type of substitution reaction mediated by palladium. This reaction is crucial for its function as a fluorescent probe for carbon monoxide detection .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of CAY10733 with palladium and carbon monoxide is 2,7-dichlorofluorescein, which exhibits fluorescence and can be used to detect carbon monoxide production .

Mechanism of Action

CAY10733 functions by undergoing a palladium-mediated Tsuji-Trost reaction in the presence of carbon monoxide. This reaction releases 2,7-dichlorofluorescein, which exhibits fluorescence. The fluorescence intensity can be measured to detect and quantify carbon monoxide production. The molecular target of CAY10733 is carbon monoxide, and the pathway involves the palladium-catalyzed cleavage of the allyl group .

Comparison with Similar Compounds

Similar Compounds

    2’,7’-dichlorofluorescein: A fluorescent dye used in various applications but does not specifically detect carbon monoxide.

    Fluorescein: Another fluorescent dye with broad applications but lacks specificity for carbon monoxide detection.

Uniqueness

CAY10733 is unique due to its specific reactivity with carbon monoxide, facilitated by the palladium-mediated Tsuji-Trost reaction. This specificity makes it a valuable tool for detecting and studying carbon monoxide production in various research settings .

Properties

IUPAC Name

2',7'-dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2O5/c1-3-9-30-23-13-21-17(11-19(23)27)26(16-8-6-5-7-15(16)25(29)33-26)18-12-20(28)24(31-10-4-2)14-22(18)32-21/h3-8,11-14H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDPDHOQNTZXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OCC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one
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